1-Isobutyl-2-(4-methoxyphenyl)piperidine
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Overview
Description
1-Isobutyl-2-(4-methoxyphenyl)piperidine is a synthetic organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Isobutyl-2-(4-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration reactions . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-2-(4-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isobutyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:
Icaridin: A synthetic piperidine derivative used as an insect repellent.
Piperidine itself: The parent compound of the piperidine class, widely used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)12-17-11-5-4-6-16(17)14-7-9-15(18-3)10-8-14/h7-10,13,16H,4-6,11-12H2,1-3H3 |
InChI Key |
SEDXZDJNRXSKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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